N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide
Overview
Description
N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide is a complex organic compound characterized by the presence of a benzotriazole ring, a fluorophenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Carbamothioyl Group: The carbamothioyl group is formed by reacting the benzotriazole derivative with thiocarbamoyl chloride.
Coupling with Nitrobenzamide: The final step involves coupling the intermediate with 2-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocarbamoyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzotriazole ring and fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
- N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
Uniqueness
N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that lack the nitro functionality.
Properties
IUPAC Name |
N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN6O3S/c21-12-5-8-14(9-6-12)26-24-16-10-7-13(11-17(16)25-26)22-20(31)23-19(28)15-3-1-2-4-18(15)27(29)30/h1-11H,(H2,22,23,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDGUEHOQDPRRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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